5-Cyclohexadecen-1-one

Catalog No.
S596549
CAS No.
37609-25-9
M.F
C16H28O
M. Wt
236.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclohexadecen-1-one

CAS Number

37609-25-9

Product Name

5-Cyclohexadecen-1-one

IUPAC Name

cyclohexadec-5-en-1-one

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2

InChI Key

ABRIMXGLNHCLIP-UHFFFAOYSA-N

SMILES

C1CCCCCC(=O)CCCC=CCCCC1

Synonyms

5-cyclohexadecen-1-one

Canonical SMILES

C1CCCCCC(=O)CCCC=CCCCC1

Fragrance and Flavor Research

5-Cyclohexadecen-1-one, also known as Ambrox or Ambroxan, is a synthetic musk with a powerful, sweet, and floral odor reminiscent of jasmine []. Due to its pleasant scent profile, 5-Cyclohexadecen-1-one finds extensive use in scientific research related to fragrance and flavor development [, ]. Researchers utilize 5-Cyclohexadecen-1-one in various fragrance applications, including perfumes, soaps, detergents, and cosmetic products []. Additionally, 5-Cyclohexadecen-1-one serves as a valuable tool in flavor research, employed to enhance or modify the taste of food and beverages [].

Olfaction Research

5-Cyclohexadecen-1-one plays a significant role in scientific research related to olfaction, the sense of smell. Studies have employed 5-Cyclohexadecen-1-one to investigate the neural mechanisms underlying odor perception and discrimination []. Researchers utilize 5-Cyclohexadecen-1-one's distinct odor profile to activate specific olfactory receptors and study their response patterns []. This research contributes to a deeper understanding of the olfactory system and its function.

Environmental Science

5-Cyclohexadecen-1-one has been employed in scientific research related to environmental science, particularly in studies investigating the presence and fate of synthetic musks in the environment []. Researchers use 5-Cyclohexadecen-1-one as a marker compound to track the environmental persistence and degradation of synthetic musks in various environmental compartments, such as water and soil []. This research provides valuable insights into the potential environmental impact of synthetic musks.

5-Cyclohexadecen-1-one is a macrocyclic ketone characterized by its unique structural framework, which includes a sixteen-carbon chain with a double bond and a ketone functional group. Its molecular formula is C₁₆H₂₈O, and it has a molecular weight of 236.40 g/mol. This compound is primarily recognized for its applications in the fragrance industry, where it serves as a key ingredient due to its pleasant aroma and stability. The compound is also known for its distinctive cyclic structure, which contributes to its unique physical and chemical properties .

5-Cyclohexadecen-1-one interacts with odor receptors in the nose, triggering the perception of a musky scent with floral and amber undertones []. The exact mechanism of this interaction and how the macrocyclic structure contributes to it remains an area of ongoing research [].

While generally safe for its intended use in fragrances and cosmetics, 5-Cyclohexadecen-1-one can cause skin and eye irritation in concentrated forms []. Safety data sheets (SDS) from chemical suppliers typically recommend handling with gloves and eye protection [].

Data:

  • No specific data on toxicity is publicly available. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before handling 5-Cyclohexadecen-1-one.
Typical of ketones and alkenes. Notably:

  • Hydrogenation: The double bond in 5-cyclohexadecen-1-one can be hydrogenated to yield 5-cyclohexadecanone.
  • Nucleophilic Addition: It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated compounds depending on the reaction conditions .

The synthesis of 5-cyclohexadecen-1-one typically involves several steps:

  • Starting Material: The synthesis often begins with cyclododecanone.
  • Chlorination: Cyclododecanone undergoes chlorination to yield 2-chlorocyclododecanone.
  • Vinylation: This intermediate is then reacted with vinyl magnesium halide to produce 5-cyclohexadecen-1-one through a series of nucleophilic substitution reactions .

This multi-step process highlights the complexity involved in synthesizing this compound while showcasing its derivation from simpler cyclic ketones.

5-Cyclohexadecen-1-one finds applications across various industries:

  • Fragrance Industry: It is primarily used as a fragrance ingredient due to its appealing scent profile.
  • Cleaning Products: The compound is utilized in polishes, waxes, and cleaning agents owing to its stability and effectiveness.
  • Biocides: Its antimicrobial properties make it suitable for use in disinfectants and pest control products .

Several compounds share structural similarities with 5-cyclohexadecen-1-one. These include:

Compound NameStructure TypeUnique Features
CyclohexadeceneAlkeneLacks the ketone functional group
CyclododecanoneKetoneShorter carbon chain compared to 5-cyclohexadecen-1-one
2-CyclododecanoneKetoneContains a different position of the carbonyl group
5-CyclohexadecanoneSaturated KetoneFully saturated version without double bond

These comparisons highlight the uniqueness of 5-cyclohexadecen-1-one within the macrocyclic ketones category, particularly due to its specific double bond placement and functional groups that contribute to its distinctive properties and applications .

XLogP3

5.6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1547 of 1604 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

37609-25-9

General Manufacturing Information

5-Cyclohexadecen-1-one: ACTIVE

Dates

Last modified: 08-15-2023

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